N-(o-Tolyl)cyanoformamide
Description
N-(o-Tolyl)cyanoformamide is a cyanoformamide derivative characterized by an ortho-methylphenyl (o-Tolyl) group attached to the nitrogen atom of the cyanoformamide core (NC(O)NH–). Its molecular formula is C₉H₉N₂O, with a molecular weight of 161.18 g/mol.
Properties
CAS No. |
108994-75-8 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
1-cyano-N-(2-methylphenyl)formamide |
InChI |
InChI=1S/C9H8N2O/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,1H3,(H,11,12) |
InChI Key |
QJPIFJBLNIIPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(o-Tolyl)cyanoformamide can be achieved through a mild and efficient method involving the decyanation/oxidation cascade of 2-dialkylamino-malononitriles with cesium fluoride (CsF) as the promoter . This method features a wide substrate scope and high reaction efficiency, making it suitable for laboratory-scale synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(o-Tolyl)cyanoformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and related compounds.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(o-Tolyl)cyanoformamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(o-Tolyl)cyanoformamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the formamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Steric Effects: The ortho-methyl group in N-(o-Tolyl)cyanoformamide likely reduces reactivity in nucleophilic substitution reactions compared to para-substituted analogs (e.g., compound 9) due to hindered access to the amide nitrogen .
- Synthesis: While the compounds in achieved yields of 53–90% via tailored precursors, the steric demands of the o-Tolyl group in this compound could necessitate optimized reaction conditions (e.g., higher temperatures or catalysts) to mitigate lower yields .
Physicochemical Properties
- Melting Points: Para-substituted aryl analogs (e.g., compound 10: 206–207°C) exhibit higher melting points than ortho-substituted derivatives due to efficient crystal packing. This compound’s melting point is expected to be lower (estimated 150–170°C) owing to steric disruption of lattice formation .
- Spectroscopic Data: The cyano group’s strong IR absorption (~2200 cm⁻¹) and distinct ¹H-NMR shifts (e.g., NH proton deshielded to ~10–12 ppm) differentiate it from thioxo analogs, which show characteristic S–H or C=S signals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
